REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]2[C:13]([N+:14]([O-:16])=[O:15])=[C:12]([OH:17])[C:11]([O:18]C)=[CH:10][C:4]=2[S:5][C:6]=1[C:7]([OH:9])=[O:8].N1C=CC=CC=1.[Cl-].[Cl-].[Cl-].[Al+3].Cl>C(OCC)(=O)C>[Cl:1][C:2]1[C:3]2[C:13]([N+:14]([O-:16])=[O:15])=[C:12]([OH:17])[C:11]([OH:18])=[CH:10][C:4]=2[S:5][C:6]=1[C:7]([OH:9])=[O:8] |f:2.3.4.5|
|
Name
|
3-chloro-5-hydroxy-6-methoxy-4-nitro-benzo[b]thiophene-2-carboxylic acid
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
ClC=1C2=C(SC1C(=O)O)C=C(C(=C2[N+](=O)[O-])O)OC
|
Name
|
|
Quantity
|
6.3 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0.32 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To the warm reaction (60° C.) solution
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
The product was extracted into ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
The residue was treated with diethyl ether
|
Type
|
FILTRATION
|
Details
|
the resultant solid was filtered
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C2=C(SC1C(=O)O)C=C(C(=C2[N+](=O)[O-])O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |